molecular formula C11H11ClO3 B8382046 (+/-)-7-Chloro-3-hydroxy-5-propylisobenzofuran-1(3H)-one

(+/-)-7-Chloro-3-hydroxy-5-propylisobenzofuran-1(3H)-one

Cat. No.: B8382046
M. Wt: 226.65 g/mol
InChI Key: ICTDTRHIBPGNLU-UHFFFAOYSA-N
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Description

(+/-)-7-Chloro-3-hydroxy-5-propylisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

7-chloro-3-hydroxy-5-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11ClO3/c1-2-3-6-4-7-9(8(12)5-6)11(14)15-10(7)13/h4-5,10,13H,2-3H2,1H3

InChI Key

ICTDTRHIBPGNLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=C1)Cl)C(=O)OC2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-N,N-diethyl-4-propylbenzamide (1.82 g, 7.17 mmol) and N,N,N′N′-tetramethylethylenediamine (1.2 mL, 7.9 mmol) in 100 mL of anhydrous THF at −78° C. was added sec-butyllithium (7.9 mL of a 1.0 M solution in hexanes, 7.9 mmol). The reaction was stirred at −78° C. for 30 min and then there was added DMF (7.6 mL, 97.8 mmol). The reaction was stirred at −78° C. for 30 min and then was quenched with 1N HCl (10 mL). The reaction mixture was concentrated in vacuo. The residue was taken up in 6N HCl (40 mL) and stirred at 100° C. for 18 h. The reaction mixture was allowed to cool, was diluted with water and extracted with EtOAc. The organics were washed with brine, dried (MgSO4) and concentrated to afford a solid. This material was purified by acid-base extraction as follows. The solid was dissolved in 1:1 hexane/EtOAc and extracted twice with sat'd aq NaHCO3/sat'd aq Na2CO3. The organics were discarded. The combined aqueous extracts were acidified with 12 N HCl and extracted with EtOAc. The EtOAc extracts were washed with brine, dried (MgSO4), and concentrated to afford 0.66 g (41%) of the title compound as a tan powder. 1H NMR (CDCl3): δ 7.25 (s, 1H), 6.55 (s, 1H), 4.85 (broad s, 1H), 2.68 (t, 2H, J=7.7 Hz), 1.72-1.63 (m, 2H), 0.95 (t, 3H, J=7.4 Hz).
Name
2-chloro-N,N-diethyl-4-propylbenzamide
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Yield
41%

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